molecular formula C14H19Cl2N3O2S B1672585 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride CAS No. 108930-17-2

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride

Cat. No. B1672585
CAS RN: 108930-17-2
M. Wt: 364.3 g/mol
InChI Key: OARGPFMFRLLKPF-UHFFFAOYSA-N
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Scientific Research Applications

H-7 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

H-7 dihydrochloride exerts its effects by inhibiting the activity of protein kinases. It competes with adenosine triphosphate (ATP) for binding to the kinase active site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and apoptosis .

Similar Compounds:

    H-8 dihydrochloride: Another protein kinase inhibitor with a similar structure but different specificity for kinase inhibition.

    Staurosporine: A potent protein kinase inhibitor with a broader range of kinase targets.

    Bisindolylmaleimide I: A selective inhibitor of protein kinase C.

Uniqueness of H-7 Dihydrochloride: H-7 dihydrochloride is unique due to its broad-spectrum inhibition of multiple protein kinases, making it a valuable tool in research for studying various signaling pathways. Its relatively low toxicity and high specificity for certain kinases also contribute to its widespread use in scientific studies .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-7 dihydrochloride involves the reaction of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires careful control of temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of H-7 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: H-7 dihydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

properties

IUPAC Name

5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARGPFMFRLLKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910929
Record name 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108930-17-2
Record name 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
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1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
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1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride

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